Isopropóxido de erbio(III)

Descripción general

Descripción

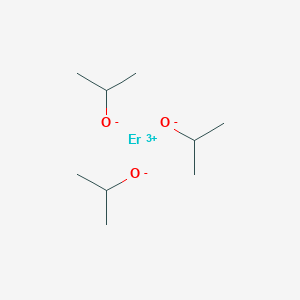

Erbium(III) isopropoxide is an organometallic compound with the chemical formula Er(OCH(CH₃)₂)₃. It is a pink powder that is highly sensitive to moisture and air. This compound is primarily used as a precursor for the synthesis of other erbium-containing compounds and materials, particularly in the field of optical fibers and other advanced materials.

Aplicaciones Científicas De Investigación

Amplificación de fibra óptica

El isopropóxido de erbio(III) se utiliza como precursor para los complejos de aluminio-erbio que son integrales en la producción de fibras ópticas activas . Estas fibras están dopadas con erbio para mejorar la intensidad de la señal en las telecomunicaciones. Los iones de erbio absorben la luz a una frecuencia y la emiten a otra, amplificando efectivamente la señal a medida que viaja a través de la fibra.

Mecanismo De Acción

Target of Action

Erbium(III) isopropoxide is a chemical compound with the formula Er(OCH(CH3)2)3 It is known to be a precursor for aluminum-erbium complexes used in active optical fibers .

Mode of Action

As a precursor for aluminum-erbium complexes, it likely undergoes chemical reactions to form these complexes, which are then used in the production of active optical fibers .

Biochemical Pathways

Its role as a precursor in the formation of aluminum-erbium complexes suggests it may be involved in the biochemical processes related to the production and function of optical fibers .

Result of Action

Its primary known application is as a precursor in the formation of aluminum-erbium complexes for active optical fibers . The resulting complexes are likely to have specific optical properties that make them useful in this application.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Erbium(III) isopropoxide can be synthesized through the reaction of erbium(III) chloride with isopropanol in the presence of a base. The reaction typically proceeds as follows:

ErCl3+3(CH3

Actividad Biológica

Erbium(III) isopropoxide (Er(OiPr)₃) is a rare earth metal compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₉H₂₁ErO₃

- Molecular Weight : 344.52 g/mol

- CAS Number : 14814-07-4

- Appearance : Pink powder

- Melting Point : 325°C (decomposition)

Synthesis and Structural Characterization

Erbium(III) isopropoxide can be synthesized through various methods, including the reaction of erbium chloride with isopropanol in the presence of a base. The resulting compound has been characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) to confirm its structure and purity .

Antimicrobial Properties

Research indicates that erbium complexes, including erbium(III) isopropoxide, exhibit significant antimicrobial activity. A study highlighted the effectiveness of erbium-doped titanium dioxide (TiO₂) in enhancing photocatalytic properties, which can lead to improved antibacterial effects under UV light exposure. The presence of erbium ions was found to increase the surface area and roughness of TiO₂ films, enhancing their hydrophilicity and photocatalytic efficiency .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of erbium(III) isopropoxide. In vitro studies using human cancer cell lines demonstrated that low concentrations of erbium compounds could inhibit cell proliferation while higher concentrations exhibited cytotoxic effects. These findings suggest a potential application in targeted cancer therapies .

Case Studies

-

Erbium-Doped TiO₂ for Antibacterial Applications

- Objective : To assess the antibacterial efficacy of TiO₂ doped with erbium ions.

- Method : The study involved synthesizing TiO₂ films with varying concentrations of Er³⁺ and testing their antibacterial properties against common pathogens.

- Results : Enhanced antibacterial activity was observed, particularly under UV irradiation, indicating that erbium doping significantly improves the antimicrobial properties of TiO₂ .

-

Cytotoxic Effects on Cancer Cells

- Objective : To evaluate the cytotoxic effects of erbium(III) isopropoxide on various cancer cell lines.

- Method : Human breast cancer (MCF-7) and colon cancer (HT-29) cell lines were treated with different concentrations of Er(OiPr)₃.

- Results : The study found that Erbium(III) isopropoxide induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Significant antibacterial activity under UV light | |

| Cytotoxicity | Induced apoptosis in cancer cells | |

| Photocatalytic | Enhanced degradation of organic pollutants |

Table 2: Synthesis Conditions for Erbium(III) Isopropoxide

| Method | Reactants | Conditions |

|---|---|---|

| Reaction with ErCl | ErCl + Isopropanol + Base | Room Temperature |

| Hydrolysis | Er(OiPr)₃ + Water | Controlled Environment |

Propiedades

IUPAC Name |

erbium(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Er/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCNVTAXVORJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ErO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370096 | |

| Record name | Erbium(Iii) Isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14814-07-4 | |

| Record name | Erbium(Iii) Isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.